Cas no 2137671-72-6 (6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane)
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane Chemical and Physical Properties
Names and Identifiers
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- EN300-754699
- 6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
- (6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone
- 2137671-72-6
- 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
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- Inchi: 1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2
- InChI Key: JMJJQODYVBEELK-UHFFFAOYSA-N
- SMILES: FC1(C2CN(C(C3C=CC(C(F)(F)F)=CC=3)=O)CC21)F
Computed Properties
- Exact Mass: 291.06825475g/mol
- Monoisotopic Mass: 291.06825475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.3Ų
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-754699-1.0g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
| Enamine | EN300-754699-0.05g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 0.05g |
$245.0 | 2024-05-23 | |
| Enamine | EN300-754699-0.1g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 0.1g |
$366.0 | 2024-05-23 | |
| Enamine | EN300-754699-0.25g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 0.25g |
$524.0 | 2024-05-23 | |
| Enamine | EN300-754699-0.5g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 0.5g |
$824.0 | 2024-05-23 | |
| Enamine | EN300-754699-2.5g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
| Enamine | EN300-754699-5.0g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 5.0g |
$3065.0 | 2024-05-23 | |
| Enamine | EN300-754699-10.0g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 10.0g |
$4545.0 | 2024-05-23 | |
| 1PlusChem | 1P01EJ2W-50mg |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 50mg |
$354.00 | 2023-12-19 | |
| 1PlusChem | 1P01EJ2W-100mg |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 100mg |
$515.00 | 2023-12-19 |
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
Introduction to 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6)
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and structural flexibility. The incorporation of difluoro and trifluoromethyl groups into the molecule enhances its stability and pharmacological properties, making it a promising candidate for various therapeutic uses.
The structure of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane is characterized by a bicyclic ring system with a central nitrogen atom, which provides a rigid yet flexible framework. The difluoro substitution on the cyclohexane ring and the trifluoromethyl group on the benzoyl moiety contribute to its enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the compound's bioavailability and reducing its susceptibility to metabolic degradation.
Recent research has focused on the potential of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent activity against specific targets, such as G protein-coupled receptors (GPCRs) and ion channels, which are implicated in several neurological and cardiovascular disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane effectively modulates the activity of GPCRs, leading to significant improvements in cellular signaling pathways.
In addition to its potential as a GPCR modulator, 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, involve dysregulated immune responses that can be targeted by compounds with anti-inflammatory activity. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and tissue damage.
The pharmacokinetic profile of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has been extensively studied to optimize its therapeutic potential. Research has demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which allows for once-daily dosing in clinical settings. Furthermore, its low toxicity profile makes it suitable for long-term use without significant adverse effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane in various therapeutic indications. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms and quality of life. These findings have generated considerable interest among researchers and pharmaceutical companies alike, leading to increased investment in further development and commercialization efforts.
The synthesis of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the cyclization of a suitably substituted amino acid derivative followed by functional group modifications to introduce the difluoro and trifluoromethyl groups. Advanced synthetic techniques, such as transition metal-catalyzed reactions and chiral resolution methods, are often employed to achieve high enantioselectivity and regioselectivity.
In conclusion, 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6) represents a promising compound with a wide range of potential therapeutic applications due to its unique structural features and favorable pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable asset in the development of novel treatments for various diseases.
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